Product packaging for 3-(Chloromethyl)-5-nitrobenzyl Alcohol(Cat. No.:CAS No. 2069250-63-9)

3-(Chloromethyl)-5-nitrobenzyl Alcohol

Cat. No.: B2833589
CAS No.: 2069250-63-9
M. Wt: 201.61
InChI Key: BFSSQCKPYXOGFN-UHFFFAOYSA-N
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Description

Detailed Research Findings

While specific research exclusively focused on 3-(Chloromethyl)-5-nitrobenzyl alcohol is limited, its role as a synthetic intermediate can be inferred from studies on analogous compounds. For example, related nitrobenzyl derivatives are key intermediates in the synthesis of various pharmacologically active compounds and functional materials.

One notable application of a similar compound, trichloromethyl-3-nitrobenzyl alcohol, is its use as a key intermediate in the preparation of anthelmintic disulfonamide compounds. google.com This highlights the importance of the nitrobenzyl scaffold in the development of veterinary and human medicines. The synthesis of this analog involves the condensation of 3-nitrobenzaldehyde (B41214) with chloroform. google.com

Furthermore, the selective chlorination of benzyl (B1604629) alcohols is a well-established synthetic transformation. thieme-connect.com This suggests that this compound could be synthesized from a corresponding di-alcohol precursor, or itself be a product of selective chlorination of a methyl-substituted nitrobenzyl alcohol.

The following table outlines potential synthetic transformations for this compound, demonstrating its versatility:

Reagent(s)Transformation of this compoundProduct Type
Nucleophile (e.g., NaN₃, KCN)Substitution of the chlorideAzide (B81097), Nitrile
Oxidizing agent (e.g., PCC, DMP)Oxidation of the alcoholAldehyde
Reducing agent (e.g., Sn/HCl, H₂/Pd)Reduction of the nitro groupAmine
Acyl chloride or Carboxylic acidEsterification of the alcoholEster
Alkyl halide and baseEtherification of the alcoholEther

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO3 B2833589 3-(Chloromethyl)-5-nitrobenzyl Alcohol CAS No. 2069250-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(chloromethyl)-5-nitrophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c9-4-6-1-7(5-11)3-8(2-6)10(12)13/h1-3,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSSQCKPYXOGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CCl)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathway Design for 3 Chloromethyl 5 Nitrobenzyl Alcohol and Analogues

Derivatization and Further Synthetic Transformations of 3-(Chloromethyl)-5-nitrobenzyl Alcohol

The structure of this compound features three distinct functional sites amenable to further chemical modification: the benzyl (B1604629) alcohol, the chloromethyl group, and the nitro group. This allows for the synthesis of a diverse range of derivatives.

The chloromethyl group is an effective electrophile, making it a prime site for introducing nitrogen-based nucleophiles to form amines. wikipedia.org This transformation is a fundamental step in building more complex molecules.

A particularly selective method for converting chloromethyl groups to primary aminomethyl groups is the Delepine reaction . This one-pot procedure involves treating the chloromethyl compound with hexamethylenetetramine, followed by acidic hydrolysis. researchgate.net A key advantage of this method is its selectivity; it has been shown to be effective in the presence of other reactive functional groups, including nitro and carbonyl groups, which remain unaffected. researchgate.net This makes it highly suitable for the derivatization of this compound.

Other standard methods for this conversion include:

Direct Amination: Reaction with ammonia (B1221849) or a primary/secondary amine can displace the chloride to form the corresponding primary, secondary, or tertiary amine. wikipedia.org

Gabriel Synthesis: This classic method involves reaction with potassium phthalimide (B116566) to form a phthalimidomethyl intermediate, which is then cleaved, typically with hydrazine (B178648), to release the primary amine.

Azide (B81097) Substitution and Reduction: The chloromethyl group can be converted to an azidomethyl group by reaction with sodium azide (NaN₃). The resulting azide is then reduced to the primary amine using methods such as catalytic hydrogenation (H₂/Pd-C) or with triphenylphosphine (B44618) (Staudinger reaction). vanderbilt.edu

MethodReagentsIntermediateFinal ProductSelectivity Notes
Delepine Reaction 1. Hexamethylenetetramine2. Acidic HydrolysisQuaternary ammonium (B1175870) saltPrimary Amine (-CH₂NH₂)High; does not affect nitro or carbonyl groups. researchgate.net
Direct Amination Ammonia (NH₃)N/APrimary Amine (-CH₂NH₂)Risk of over-alkylation to form secondary/tertiary amines. wikipedia.org
Azide Reduction 1. NaN₃2. H₂, Pd/C or PPh₃, H₂OAzide (-CH₂N₃)Primary Amine (-CH₂NH₂)Azide formation is efficient; reduction conditions are generally mild. vanderbilt.edu

The aromatic nitro group is a versatile functional group that can be readily transformed, most commonly into an amino group through reduction. This conversion dramatically alters the electronic properties of the aromatic ring. vaia.com

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. Several well-established methods can achieve this conversion with high efficiency:

Catalytic Hydrogenation: This is a very common and clean method, typically employing hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is usually carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297).

Metal-Acid Reduction: Classic methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). stackexchange.com These reactions generate the amine salt, which is then neutralized with a base to liberate the free amine.

Transfer Hydrogenation: An alternative to using gaseous hydrogen involves reagents like hydrazine or ammonium formate (B1220265) as the hydrogen source in the presence of a catalyst like Pd/C.

When applying these reduction methods to this compound, chemoselectivity is a critical consideration. The chosen conditions must selectively reduce the nitro group without causing hydrogenolysis of the chloromethyl group (C-Cl bond cleavage) or reduction of the benzyl alcohol. Catalytic hydrogenation, while effective, can sometimes lead to dehalogenation. Metal-acid systems, such as Fe/HCl, are often preferred for their chemoselectivity in the presence of benzylic halides. The successful reduction would yield 3-Amino-5-(chloromethyl)benzyl alcohol, a key intermediate for further synthesis.

Transformations of the Benzyl Alcohol Moiety

The benzyl alcohol group in this compound is a versatile functional group that can undergo a variety of chemical transformations. The reactivity of this hydroxyl group is influenced by the electron-withdrawing nature of the nitro group on the aromatic ring. These transformations, primarily oxidation, etherification, and esterification, allow for the synthesis of a diverse range of derivatives.

Oxidation

The primary alcohol of the benzyl moiety can be oxidized to form the corresponding aldehyde, 3-(chloromethyl)-5-nitrobenzaldehyde, or further to the carboxylic acid, 3-(chloromethyl)-5-nitrobenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Detailed Research Findings

The oxidation of substituted benzyl alcohols is a well-established transformation in organic synthesis. For nitro-substituted benzyl alcohols, specific catalytic systems are often employed to achieve high selectivity and yield. For instance, the oxidation of 3-nitrobenzyl alcohol, a close analogue, to 3-nitrobenzaldehyde (B41214) can be efficiently achieved using a copper(I) bromide (CuBr)/TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) catalytic system under an oxygen atmosphere. chegg.com This method is known for its mild conditions and high chemoselectivity for primary alcohols.

Other common reagents for the oxidation of benzyl alcohols to aldehydes include:

Manganese dioxide (MnO₂)

Pyridinium chlorochromate (PCC)

Dess-Martin periodinane (DMP)

For the oxidation to the carboxylic acid, stronger oxidizing agents are typically required, such as:

Potassium permanganate (B83412) (KMnO₄)

Jones reagent (CrO₃ in sulfuric acid)

Potassium dichromate (K₂Cr₂O₇)

A two-step mechanism is generally involved in catalytic oxidations, such as those involving Co nanoparticles, where the alcohol is first oxidized to the aldehyde, which may then undergo further reaction. researchgate.net For instance, in the presence of methanol (B129727), p-nitrobenzyl alcohol can be converted to its corresponding methyl ester via an oxidative esterification process, where the initially formed aldehyde is an intermediate. researchgate.net

Table 1: Oxidation Reactions of Substituted Benzyl Alcohols
SubstrateReagent/CatalystConditionsProductReference
3-Nitrobenzyl alcoholCuBr/TEMPO/bpy/NMIO₂, Room Temp.3-Nitrobenzaldehyde chegg.com
p-Nitrobenzyl alcoholCo Nanoparticles on N-doped GrapheneAir, 25°Cp-Nitrobenzaldehyde researchgate.net
Benzyl alcoholmCPBA/NHPI/IodobenzeneMixed Solvent, Room Temp.Benzaldehyde (B42025) researchgate.net

Etherification

The hydroxyl group of this compound can be converted into an ether through several synthetic methodologies. These reactions typically involve the reaction of the corresponding alkoxide with an alkyl halide or the acid-catalyzed reaction with another alcohol.

Detailed Research Findings

The Williamson ether synthesis is a classic and versatile method for preparing unsymmetrical ethers. libretexts.orgmasterorganicchemistry.com This Sₙ2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide. masterorganicchemistry.comyoutube.com For a primary alcohol like this compound, this method is generally efficient. masterorganicchemistry.com

Reaction Pathway: Williamson Ether Synthesis

Alkoxide Formation: R-CH₂OH + NaH → R-CH₂O⁻Na⁺ + H₂

Nucleophilic Attack: R-CH₂O⁻Na⁺ + R'-X → R-CH₂-O-R' + NaX (where R = 3-(chloromethyl)-5-nitrophenyl and R'-X = an alkyl halide)

Alternative methods have been developed to overcome some limitations of the Williamson synthesis. An efficient, chemoselective method for the etherification of benzyl alcohols, including those with electron-withdrawing groups, uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol. organic-chemistry.orgorganic-chemistry.org More recently, eco-friendly approaches using iron(II/III) chloride as a catalyst in a green solvent like propylene (B89431) carbonate have been developed for both symmetrical and non-symmetrical etherification of benzyl alcohols. nih.gov Another convenient method employs 2-benzyloxypyridine, which, upon methylation, acts as an effective benzylating agent for other alcohols. beilstein-journals.org

Table 2: Etherification Methods for Benzyl Alcohols
MethodReagentsKey FeaturesReference
Williamson Ether SynthesisAlcohol, Strong Base (e.g., NaH), Alkyl HalideClassic Sₙ2 reaction; versatile for unsymmetrical ethers. libretexts.orgmasterorganicchemistry.com
TCT/DMSO MethodBenzyl alcohol, TCT, DMSO, Methanol/EthanolChemoselective for benzyl alcohols, effective with electron-withdrawing groups. organic-chemistry.orgorganic-chemistry.org
Iron-Catalyzed EtherificationBenzyl alcohol, FeCl₃·6H₂O or FeCl₂·4H₂O, Propylene CarbonateEco-friendly conditions using a low-cost, low-toxicity catalyst. nih.gov
2-Benzyloxypyridine MethodAlcohol, 2-Benzyloxypyridine, MgO, Methyl triflateNeutral conditions compatible with acid-sensitive substrates. beilstein-journals.org

Esterification

Esterification of this compound can be readily achieved by reacting it with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides. These reactions lead to the formation of benzyl esters, which are valuable intermediates in organic synthesis.

Detailed Research Findings

The most common method for esterification is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. youtube.com The reaction is an equilibrium process, and water is typically removed to drive the reaction to completion.

Reaction Pathway: Fischer Esterification R-CH₂OH + R'-COOH ⇌ R-CH₂-O-CO-R' + H₂O (in the presence of H⁺) (where R = 3-(chloromethyl)-5-nitrophenyl and R'-COOH = a carboxylic acid)

For more sensitive substrates or to achieve higher yields, the alcohol can be reacted with a more reactive acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct.

Modern synthetic chemistry also offers metal-free catalytic systems for ester synthesis. For example, basic ionic liquids such as 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM]OAc) can effectively catalyze the oxidative esterification of benzyl alcohols using molecular oxygen as the oxidant. nih.gov This one-pot transformation proceeds with high yields for various substituted benzylic alcohols. nih.gov

Table 3: Esterification Methods for Alcohols
MethodReagentsConditionsProduct TypeReference
Fischer-Speier EsterificationAlcohol, Carboxylic AcidAcid Catalyst (e.g., H₂SO₄), HeatEster youtube.com
Acylation with Acyl ChlorideAlcohol, Acyl ChlorideBase (e.g., Pyridine)Ester organic-chemistry.org
Acylation with Acid AnhydrideAlcohol, Acid AnhydrideBase or Acid CatalystEster organic-chemistry.org
Oxidative EsterificationBenzyl alcohol, O₂Ionic Liquid Catalyst ([EMIM]OAc)Ester nih.gov

Investigating the Chemical Reactivity and Mechanistic Aspects of 3 Chloromethyl 5 Nitrobenzyl Alcohol

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group on the aromatic ring of 3-(Chloromethyl)-5-nitrobenzyl alcohol is an electrophilic center, susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile replaces the chloride ion, which acts as a leaving group. masterorganicchemistry.com The reactivity of this benzylic chloride is influenced by the electronic effects of the other substituents on the benzene (B151609) ring. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic aromatic substitution but influences the stability of reaction intermediates in nucleophilic substitution at the benzylic position.

The reaction can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution). edubull.com An SN1 mechanism would involve the formation of a benzyl (B1604629) carbocation intermediate, which is then attacked by the nucleophile. libretexts.orgucsd.edu However, the electron-withdrawing nitro group at the meta position would destabilize the formation of a positive charge on the benzylic carbon, making the SN1 pathway less favorable.

Consequently, the SN2 mechanism is the more probable pathway. This mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. ucsd.edu This "backside attack" leads to an inversion of the stereochemical configuration if the carbon were chiral. ucsd.edu The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. edubull.com A wide variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of derivatives.

Table 1: Representative Nucleophilic Substitution Reactions at the Chloromethyl Position
Nucleophile (Nu⁻)Product StructureProduct NameReaction Type
CN⁻ (Cyanide)3-(Cyanomethyl)-5-nitrobenzyl alcohol structure3-(Cyanomethyl)-5-nitrobenzyl alcoholCyanation
N₃⁻ (Azide)3-(Azidomethyl)-5-nitrobenzyl alcohol structure3-(Azidomethyl)-5-nitrobenzyl alcoholAzidation
I⁻ (Iodide)3-(Iodomethyl)-5-nitrobenzyl alcohol structure3-(Iodomethyl)-5-nitrobenzyl alcoholFinkelstein Reaction
R-COO⁻ (Carboxylate)Ester product structure(3-(Hydroxymethyl)-5-nitrophenyl)methyl carboxylateEsterification
R-S⁻ (Thiolate)Thioether product structure3-((Alkylthio)methyl)-5-nitrobenzyl alcoholThioetherification

Oxidative Pathways of the Benzyl Alcohol Functionality

The primary alcohol group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. nih.govresearchgate.net The selective oxidation of benzyl alcohols is a fundamental transformation in organic synthesis.

Mild oxidizing agents are typically used for the conversion to the corresponding aldehyde, 3-(chloromethyl)-5-nitrobenzaldehyde. Over-oxidation to the carboxylic acid can be a competing reaction. Stronger oxidizing agents will typically yield 3-(chloromethyl)-5-nitrobenzoic acid directly. The presence of the electron-withdrawing nitro group can influence the reactivity of the alcohol, though the primary factor remains the choice of oxidant. For instance, studies on the oxidation of 4-nitrobenzyl alcohol have shown its conversion to both 4-nitrobenzaldehyde (B150856) and 4-nitrobenzoic acid. researchgate.net Catalytic systems, including those based on copper or palladium, can facilitate these oxidations under mild conditions, often using molecular oxygen as the ultimate oxidant. nih.govresearchgate.net

Table 2: Products from the Oxidation of the Benzyl Alcohol Group
Oxidizing Agent/ConditionsMajor ProductProduct StructureOxidation Level
Pyridinium chlorochromate (PCC)3-(Chloromethyl)-5-nitrobenzaldehydeAldehyde structureAldehyde
Potassium permanganate (B83412) (KMnO₄), heat3-(Chloromethyl)-5-nitrobenzoic acidCarboxylic acid structureCarboxylic Acid
Copper(I) iodide / TEMPO / O₂3-(Chloromethyl)-5-nitrobenzaldehydeAldehyde structureAldehyde nih.gov
Trichloroisocyanuric acid (TCCA)3-(Chloromethyl)-5-nitrobenzaldehydeAldehyde structureAldehyde researchgate.net

Photochemical Reactivity of Nitrobenzyl Systems and Analogues

Nitrobenzyl compounds are renowned for their photochemical properties, acting as photoremovable protecting groups, often referred to as "caged compounds". nih.govnih.gov Upon irradiation with UV light, these molecules undergo a specific cleavage reaction that releases a protected molecule. While the ortho-nitrobenzyl group is the most commonly used, meta and para isomers also exhibit photochemical reactivity, albeit through potentially different or less efficient mechanisms. cdnsciencepub.com

The generally accepted mechanism for the photolysis of o-nitrobenzyl compounds begins with the absorption of a photon, which promotes the molecule to an excited state. nih.govacs.org This is followed by an intramolecular hydrogen atom abstraction from the benzylic carbon by one of the oxygen atoms of the excited nitro group. This process forms a transient species known as an aci-nitro intermediate, which is characterized by a strong absorption around 400 nm. acs.org

This aci-nitro intermediate then undergoes a series of rearrangements. It can cyclize to form a five-membered ring intermediate (a benzisoxazoline derivative). nih.gov Subsequent cleavage of this intermediate releases the protected group (in this case, it would lead to cleavage of a group attached to the alcohol) and results in the formation of an o-nitrosobenzaldehyde. nih.govnih.gov

For meta-nitrobenzyl systems like this compound, the intramolecular hydrogen abstraction is geometrically less favorable. However, photochemical reactions still occur, often through an intramolecular photoredox pathway, particularly in aqueous solutions. cdnsciencepub.com This process results in the reduction of the nitro group and the oxidation of the benzyl alcohol functionality. The reaction efficiency for meta and para isomers is often highly dependent on the solvent, with the presence of water being essential for significant reaction to occur. cdnsciencepub.com

The photochemistry of nitrobenzyl compounds is governed by the dynamics of their electronic excited states. Upon light absorption, the molecule is promoted to an excited singlet state. From this state, it can either undergo the photochemical reaction directly or transition to a triplet state via intersystem crossing. acs.org

Studies on related nitroaromatic compounds have shown that the reaction can proceed from either the singlet or the triplet manifold. acs.orgresearchgate.net For instance, investigations into meta- and para-nitrophenylacetates suggest that the main decarboxylation pathway proceeds via a triplet state. researchgate.net The triplet state is often not on the direct path to the desired uncaging product and can lead to lower quantum yields. acs.orgresearchgate.net The primary photochemical event, the intramolecular hydrogen transfer, leads to the formation of the aci-nitro tautomer, which is a key intermediate. acs.org The decay of this transient species is often monitored to determine the rate of the release of the protected molecule. acs.org The quantum yield of the photolysis, which is a measure of the efficiency of the reaction, is a critical parameter and can be influenced by the substitution pattern on the aromatic ring and the solvent properties. researchgate.net

Dimerization and Unintended Reaction Pathways

The primary photoproduct of the uncaging reaction of nitrobenzyl compounds is a nitroso species (e.g., a nitrosobenzaldehyde). acs.org These nitroso compounds are themselves photoreactive and can participate in secondary reactions, leading to unintended products.

A common unintended pathway is the dimerization of the nitroso product. nih.gov Two molecules of the nitrosobenzaldehyde can react to form an azoxybenzene (B3421426) derivative. This has been observed in the photolysis of m-nitrobenzyl alcohol, which yields azoxy compounds in addition to the expected m-nitrobenzaldehyde. rsc.org Further reduction or reaction can lead to the formation of azobenzene (B91143) compounds. These dimerization reactions can complicate the use of nitrobenzyl cages in applications requiring clean and quantitative release, as they consume the primary photoproduct and generate colored byproducts. The formation of these dimers can sometimes be observed by the appearance of new absorption bands in the UV-visible spectrum during prolonged irradiation. rsc.org

Advanced Applications of 3 Chloromethyl 5 Nitrobenzyl Alcohol in Chemical Sciences

Role in Complex Molecule Synthesis and Pharmaceutical Intermediates

The inherent reactivity of its functional groups makes 3-(Chloromethyl)-5-nitrobenzyl alcohol a valuable precursor in the synthesis of a wide array of complex organic molecules and pharmaceutical intermediates. The chloromethyl group serves as a potent electrophile for alkylation reactions, the benzylic alcohol can be oxidized or esterified, and the nitro group can be reduced to an amine, opening pathways to diverse molecular scaffolds.

Precursor in Medicinal Chemistry Building Blocks

In the realm of medicinal chemistry, the demand for novel and structurally diverse building blocks is incessant. This compound serves as a foundational scaffold for the synthesis of more elaborate molecules with potential therapeutic applications. The nitro group, in particular, is a versatile functional handle. Its reduction to an aniline (B41778) derivative provides a key intermediate for the construction of various heterocyclic compounds, which are prevalent in many drug candidates. For instance, the resulting amino benzyl (B1604629) alcohol can be a precursor to substituted quinolines, benzodiazepines, or other nitrogen-containing ring systems through various cyclization strategies.

The chloromethyl group allows for the facile introduction of the nitrobenzyl moiety into other molecules. This is particularly useful for creating libraries of compounds for high-throughput screening. By reacting this compound with a variety of nucleophiles (e.g., phenols, amines, thiols), a diverse set of derivatives can be rapidly synthesized. These derivatives can then be further modified, for example, by reduction of the nitro group followed by acylation or sulfonylation, to generate a wide range of potential drug candidates.

PrecursorReaction TypeResulting Building BlockPotential Therapeutic Area
This compoundNucleophilic substitutionAryl-ether/amine/thioether linked nitrobenzyl compoundsVaries with linked moiety
3-Amino-5-(hydroxymethyl)benzyl chloride (from reduction)Cyclization reactionsHeterocyclic scaffolds (e.g., quinolines, benzodiazepines)Oncology, CNS disorders
3-(Chloromethyl)-5-nitrobenzaldehyde (from oxidation)Condensation reactionsStilbene and chalcone (B49325) derivativesAnti-inflammatory, Anti-cancer

Application in Prodrug Design and Delivery Systems

The concept of a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body, is a cornerstone of modern drug delivery. The this compound framework is well-suited for the design of prodrugs, particularly those that leverage enzymatic or light-induced activation.

The nitro group can be exploited for enzyme-targeted prodrug therapy. Certain enzymes, such as nitroreductases which are found in hypoxic tumor cells, can selectively reduce the nitro group to an amine. This bio-reduction can trigger a cascade of reactions, leading to the release of an active drug. For example, a cytotoxic agent could be linked to the benzyl alcohol moiety through a self-immolative spacer. The enzymatic reduction of the nitro group would initiate the cleavage of the spacer and subsequent release of the drug specifically at the tumor site, thereby minimizing systemic toxicity.

Furthermore, the nitrobenzyl scaffold is a well-established photolabile protecting group. Upon irradiation with UV light of a specific wavelength, the nitrobenzyl group undergoes a photochemical rearrangement and cleavage, leading to the release of a protected molecule. This property is highly valuable for photoactivated drug delivery systems. A therapeutic agent can be "caged" by linking it to the this compound moiety. The inactive prodrug can be administered systemically, and the active drug can be released at a specific time and location in the body by applying light, offering precise spatiotemporal control over drug activity.

Prodrug StrategyActivation TriggerMechanism of Drug ReleaseKey Feature of this compound
Enzyme-TargetedNitroreductaseEnzymatic reduction of the nitro group initiates a self-immolative cascade.Nitro group
PhotoactivatedUV LightPhotochemical cleavage of the benzyl-drug linkage.Nitrobenzyl group

Contributions to Materials Science and Polymer Chemistry

The unique photochemical properties of the nitrobenzyl group have made this compound and its derivatives valuable components in the development of smart materials and functional polymers.

Photolabile Linkers in Polymer Architectures

In polymer chemistry, photolabile linkers are used to create materials that can change their properties in response to light. The o-nitrobenzyl group is a classic example of such a linker. When incorporated into a polymer network, it can be cleaved by UV irradiation, leading to the degradation of the polymer. This principle is widely used in the design of photodegradable hydrogels for applications in tissue engineering and controlled drug release.

This compound can be used to synthesize crosslinkers for such hydrogels. For example, the alcohol can be reacted with a bifunctional molecule containing polymerizable groups (e.g., acrylates). The resulting monomer can then be copolymerized with other monomers to form a hydrogel. Upon exposure to UV light, the nitrobenzyl crosslinks are cleaved, causing the hydrogel to dissolve and release any encapsulated cells or therapeutic agents. The rate of degradation can be tuned by adjusting the intensity and duration of the light exposure.

Surface Functionalization and Nanomaterial Integration

The ability to modify surfaces at the molecular level is crucial for many advanced technologies, from biosensors to microelectronics. The chloromethyl group of this compound provides a convenient handle for grafting this photoresponsive moiety onto various surfaces.

For instance, silica (B1680970) or gold nanoparticles can be functionalized with molecules containing nucleophilic groups (e.g., thiols or amines), which can then react with the chloromethyl group to form a stable covalent bond. The resulting nanoparticles are coated with a layer of nitrobenzyl groups. This allows for the photolithographic patterning of surfaces. By irradiating specific areas of the functionalized surface through a mask, the nitrobenzyl groups can be cleaved, altering the chemical properties of the surface in a spatially controlled manner. This technique can be used to create patterns of different functionalities on a surface, which can be used to direct the assembly of other molecules or cells.

Supramolecular Chemistry and Non-Covalent Assemblies

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The aromatic ring and the functional groups of this compound can participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding, and halogen bonding, making it an interesting building block for the construction of supramolecular assemblies.

While specific examples involving this compound are not extensively documented, its structural motifs suggest potential applications in this field. For example, derivatives of this molecule could be designed to self-assemble into well-defined nanostructures, such as nanotubes, vesicles, or gels. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the aromatic ring and its ability to participate in charge-transfer interactions, which are often exploited in the design of functional supramolecular materials. The ability to trigger a change in the molecular structure through photochemical cleavage of the nitrobenzyl group could also be used to control the assembly and disassembly of such supramolecular structures, leading to the development of responsive materials.

Spectroscopic and Structural Characterization Methodologies for 3 Chloromethyl 5 Nitrobenzyl Alcohol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(Chloromethyl)-5-nitrobenzyl Alcohol derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for definitive structural assignment.

In the ¹H NMR spectrum of the parent compound, distinct signals corresponding to the aromatic protons, the benzylic alcohol methylene (B1212753) protons (-CH₂OH), and the chloromethyl protons (-CH₂Cl) are expected. The aromatic region would typically display complex splitting patterns due to the meta-substitution pattern. The electron-withdrawing nitro group significantly influences the chemical shifts of the adjacent protons, causing them to resonate at a lower field. The proton on C2 (between the two substituents) would likely be the most downfield, followed by the protons on C6 and C4.

The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the carbon atoms of the aromatic ring, the chloromethyl group, and the hydroxymethyl group. The carbon atom attached to the nitro group (C5) would be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structures like 3-nitrobenzyl alcohol and 5-chloro-2-nitrobenzyl alcohol. chemicalbook.comchemicalbook.com

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Notes
Aromatic CH (C2-H)8.2 - 8.4~122Singlet (or narrow triplet), most downfield aromatic proton.
Aromatic CH (C4-H)7.6 - 7.8~123Doublet of doublets or triplet.
Aromatic CH (C6-H)8.0 - 8.2~130Doublet of doublets or triplet.
-CH₂Cl4.6 - 4.845 - 50Singlet.
-CH₂OH4.7 - 4.962 - 65Singlet (or doublet if coupled to OH proton).
-OHVariable-Broad singlet, position is concentration and solvent dependent.
Aromatic C-CH₂Cl (C3)-~140Quaternary carbon.
Aromatic C-NO₂ (C5)-~148Quaternary carbon, deshielded by NO₂ group.
Aromatic C-CH₂OH (C1)-~142Quaternary carbon.

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Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (molar mass: 201.59 g/mol ), techniques like Electron Ionization (EI) or softer ionization methods like Fast Atom Bombardment (FAB) can be used. wikipedia.org

Under EI-MS, the molecular ion peak (M⁺˙) at m/z 201/203 (due to ³⁵Cl and ³⁷Cl isotopes) would be observed. The fragmentation is dictated by the functional groups. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂) or parts of it (-O, -NO). Key fragmentation patterns for this molecule would include:

Loss of Chlorine: [M-Cl]⁺

Loss of the Chloromethyl group: [M-CH₂Cl]⁺

Formation of the nitrobenzyl cation: [M-Cl - OH]⁺

Loss of the nitro group: [M-NO₂]⁺

The compound 3-nitrobenzyl alcohol itself is frequently used as a liquid matrix in FAB and matrix-assisted laser desorption ionization (MALDI) mass spectrometry. wikipedia.orgsigmaaldrich.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Based on common fragmentation patterns of related nitrobenzyl and chlorobenzyl compounds. nist.govmassbank.eu

m/z (for ³⁵Cl) Proposed Fragment Ion Formula
201[M]⁺˙[C₈H₈ClNO₃]⁺˙
184[M-OH]⁺[C₈H₇ClNO₂]⁺
166[M-Cl]⁺[C₈H₈NO₃]⁺
155[M-NO₂]⁺[C₈H₈ClO]⁺
152[M-CH₂Cl]⁺[C₇H₆NO₃]⁺
136[C₇H₅NO₂]⁺˙Loss of CH₂OH and a hydrogen radical.
125[C₇H₆Cl]⁺Benzyl (B1604629) chloride cation from loss of NO₂ and OH.
106[C₇H₆O]⁺˙Tropylium-like ion after multiple losses.

This is an interactive table. Click on the headers to sort.

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is critical for identifying the functional groups present in a molecule. wikipedia.org For this compound derivatives, these techniques confirm the presence of the nitro, alcohol, chloromethyl, and aromatic moieties.

The key characteristic absorption bands are:

-OH group: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum, corresponding to the O-H stretching vibration.

-NO₂ group: Two strong absorption bands are characteristic of the nitro group: the asymmetric stretching vibration (νas) typically appears around 1515-1560 cm⁻¹, and the symmetric stretching vibration (νs) appears around 1345-1385 cm⁻¹. esisresearch.orgacs.org

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

-CH₂- groups: Aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.

C-Cl group: The C-Cl stretching vibration typically appears as a moderate to strong band in the 600-800 cm⁻¹ region.

Table 3: Characteristic IR and Raman Vibrational Frequencies Data compiled from spectral information for nitro-aromatic compounds and benzyl alcohols. esisresearch.orgchemicalbook.comresearchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
Alcohol (-OH)O-H stretch3200 - 3600Strong, Broad
Aromatic C-HC-H stretch3000 - 3100Medium
Aliphatic C-H (-CH₂-)C-H stretch2850 - 2960Medium
Aromatic RingC=C stretch1400 - 1610Medium to Strong
Nitro (-NO₂)Asymmetric stretch1515 - 1560Strong
Nitro (-NO₂)Symmetric stretch1345 - 1385Strong
Chloromethyl (-CH₂Cl)C-Cl stretch600 - 800Medium to Strong

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X-ray Crystallography for Solid-State Structure Elucidation

For derivatives that are crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

The analysis would reveal the planarity of the benzene (B151609) ring and the geometry around the benzylic carbon atoms. A key feature of interest would be the intermolecular interactions that dictate the crystal packing. Hydrogen bonding involving the hydroxyl group is expected to be a dominant interaction, potentially forming chains or networks of molecules. The relative orientation of the nitro, chloromethyl, and hydroxymethyl groups would also be determined, providing insight into steric and electronic effects within the molecule. While specific crystallographic data for the title compound is not available without experimental analysis, a typical output would include the parameters listed below.

Table 4: Parameters Determined by X-ray Crystallography

Parameter Description
Crystal SystemThe symmetry system of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit cell.
Bond LengthsThe precise distances between bonded atoms (e.g., C-C, C-O, C-N, C-Cl).
Bond AnglesThe angles between adjacent bonds (e.g., O-C-C, C-N-O).
Torsion AnglesThe dihedral angles that define the conformation of the molecule.
Hydrogen Bond GeometryDistances and angles of intermolecular hydrogen bonds.

This is an interactive table. Click on the headers to sort.

Chromatographic Techniques for Purity and Enantiomeric Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized this compound derivatives. Reversed-phase HPLC using a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) is a standard method for purity determination.

For chiral derivatives, enantiomeric analysis is crucial. This is typically achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to separate the enantiomers. Pirkle-type CSPs, such as those based on N-(3,5-dinitrobenzoyl)-D-phenylglycine, have proven effective for the resolution of various chiral benzyl alcohols, often after derivatization to enhance interaction with the stationary phase. scirp.orgresearchgate.netscirp.org The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the column.

Table 5: Typical HPLC Conditions for Analysis of Benzyl Alcohol Derivatives Based on established methods for related compounds. scirp.orgscirp.org

Parameter Purity Analysis (Reversed-Phase) Enantiomeric Analysis (Chiral)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)N-(3,5-dinitrobenzoyl)-D-phenylglycine (Pirkle-type)
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradientHexane/Isopropanol isocratic mixture
Flow Rate 0.8 - 1.2 mL/min0.5 - 1.5 mL/min
Detection UV at 254 nm or 280 nmUV at 254 nm or 280 nm
Purpose To determine the percentage purity by peak area.To determine the enantiomeric excess (e.e.) or enantiomeric ratio.

This is an interactive table. Click on the headers to sort.

Theoretical and Computational Investigations of 3 Chloromethyl 5 Nitrobenzyl Alcohol

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. northwestern.eduacs.org For 3-(Chloromethyl)-5-nitrobenzyl alcohol, these studies would focus on how the electron-withdrawing nature of the nitro group and the chloro-substituent, combined with the hydroxyl group, influences the electron distribution across the benzene (B151609) ring.

Key areas of investigation would include:

Molecular Orbital Analysis: Calculating the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. In nitroaromatic compounds, the LUMO is often localized on the nitro group, making it susceptible to nucleophilic attack or reduction. nih.gov

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the electron-rich and electron-poor regions of the molecule. For this compound, negative potential would be expected around the oxygen atoms of the nitro and hydroxyl groups, while positive potential would likely be found near the hydroxyl hydrogen and the benzylic carbon attached to the chlorine.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. Studies on similar nitroaromatic compounds have successfully used DFT to gain insights into their structure and chemical reactivity. scholarsresearchlibrary.com

Below is a hypothetical data table illustrating the kind of results a DFT study might produce for this compound compared to benzyl (B1604629) alcohol.

PropertyBenzyl Alcohol (Hypothetical)This compound (Hypothetical)Significance
HOMO Energy -6.5 eV-7.2 eVIndicates higher energy required to remove an electron.
LUMO Energy -0.8 eV-2.5 eVIndicates greater ease of accepting an electron.
HOMO-LUMO Gap 5.7 eV4.7 eVA smaller gap suggests higher reactivity.
Dipole Moment 1.7 D4.5 DIncreased polarity due to nitro and chloro groups.

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Analysis

The presence of the chloromethyl and hydroxyl groups allows for rotational freedom (conformational flexibility) in this compound. Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule over time, providing insights into its preferred conformations and the energy barriers between them. nih.gov

An MD simulation would track the atomic positions of the molecule in a simulated solvent environment (like water or an organic solvent) over nanoseconds or longer. The analysis would focus on the dihedral angles involving the benzyl group, specifically the rotation of the -CH₂OH and -CH₂Cl substituents relative to the benzene ring. Studies on substituted benzyl alcohols have shown that even subtle changes, like halogenation, can significantly alter conformational preferences. rsc.orgrsc.orgcolostate.eduresearchgate.net The simulation could reveal whether certain conformations are stabilized by intramolecular interactions, such as a weak hydrogen bond between the hydroxyl group and the nitro group's oxygen atoms.

Computational Design of Related Molecular Systems

The computational model of this compound can serve as a scaffold for the in-silico design of new molecules with tailored properties. nih.govmdpi.comacs.orgnih.gov By systematically modifying the functional groups, computational chemists can predict how these changes would affect the molecule's properties without synthesizing each compound.

Potential design objectives could include:

Tuning Reactivity: Replacing the nitro group with an electron-donating group could decrease the molecule's electrophilicity.

Modifying Solubility: Adding or removing polar groups would alter the molecule's predicted water solubility.

Enhancing Target Binding: If the molecule were being developed as a precursor for a drug, modifications could be made to optimize its shape and electrostatic interactions with a biological target.

For example, a computational study could evaluate a series of analogs where the chlorine atom is replaced with other halogens (F, Br, I) to understand the resulting changes in electronic properties and steric hindrance.

Structure-Activity Relationship Modeling (QSAR, SAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate a molecule's structural or physicochemical properties with its biological activity or toxicity. nih.govtandfonline.com For a class of compounds like nitroaromatics, which are known for their potential toxicity, QSAR is a valuable predictive tool. nih.govresearcher.life

A QSAR study involving this compound would require a dataset of structurally similar nitroaromatic compounds with measured biological activity (e.g., toxicity to a specific organism). scholarsresearchlibrary.com Molecular descriptors would be calculated for each compound, including:

Electronic Descriptors: LUMO energy, partial atomic charges.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Topological Descriptors: Molecular weight, connectivity indices.

A mathematical model would then be built to relate these descriptors to the observed activity. For nitroaromatic compounds, descriptors like LUMO energy and hydrophobicity have been shown to be highly relevant to their toxicity. nih.gov

DescriptorValue (Hypothetical)Correlation with Toxicity (Example)
LogP 2.8Positive (Higher hydrophobicity often increases membrane penetration)
LUMO Energy -2.5 eVNegative (Lower LUMO energy correlates with higher electrophilicity and reactivity)
Molecular Weight 201.59 g/mol Variable
Polar Surface Area 69.1 ŲCan influence cell permeability

This table illustrates typical descriptors used in QSAR studies and is not based on a specific validated model for this compound.

Hydrogen Bonding and Intermolecular Interaction Analysis

The functional groups of this compound allow for a variety of non-covalent interactions that govern its physical properties (like melting and boiling points) and how it interacts with other molecules. cdnsciencepub.com

Hydrogen Bonding: The primary site for hydrogen bonding is the hydroxyl (-OH) group, which can act as both a hydrogen bond donor (with its hydrogen) and an acceptor (with its oxygen). This allows the molecule to form hydrogen bonds with itself (intermolecular) or with solvent molecules like water. rsc.org The nitro group's oxygen atoms can also act as hydrogen bond acceptors. researchgate.netmdpi.com

Intramolecular vs. Intermolecular Bonding: Computational analysis can determine the likelihood of intramolecular hydrogen bonding, for instance, between the hydroxyl proton and an oxygen of the adjacent nitro group. Studies on o-nitrobenzyl alcohol derivatives have shown that such intramolecular hydrogen bonds can significantly affect the molecule's thermodynamics and conformation. acs.org

Analysis of these interactions helps in understanding the molecule's solid-state packing in crystals and its behavior in different solvents.

Green Chemistry Principles in the Research and Development of 3 Chloromethyl 5 Nitrobenzyl Alcohol

Development of Sustainable Synthetic Protocols

The pursuit of sustainable synthetic routes to 3-(Chloromethyl)-5-nitrobenzyl alcohol centers on the use of environmentally benign reagents, catalysts, and reaction conditions. While specific research on this compound is limited, analogous transformations in related substituted benzyl (B1604629) alcohols and nitroaromatic compounds provide a framework for greener alternatives.

A key transformation in the synthesis of the target molecule involves the chloromethylation of a nitroaromatic precursor. Traditional chloromethylation methods often employ hazardous reagents like formaldehyde (B43269) and hydrogen chloride. A greener approach involves vicarious nucleophilic substitution, which has been demonstrated for the chloromethylation of nitroaromatics using the lithium salt of dichloromethane. acs.org This method represents a more atom-economical and potentially less hazardous route.

Furthermore, the synthesis of substituted benzyl alcohols can be achieved under transition-metal-free conditions, utilizing radical coupling of aromatic alcohols. researchgate.net This avoids the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product. The use of iron(II/III) chloride, a more environmentally friendly catalyst, has also been explored for the etherification of benzyl alcohols, a reaction type that can be relevant in derivatization processes. acs.orgnih.gov

Photocatalysis offers another sustainable avenue, using visible light to drive chemical reactions. rsc.org For instance, a photocatalytic process using iron and sulfur catalysts activated by mild blue light has been developed for adding chlorine atoms to organic molecules, which could be adapted for the chloromethylation step. rice.edu This method operates at room temperature, eliminating the need for high energy inputs. rice.edu

Table 1: Comparison of Synthetic Protocols for Related Compounds

ProtocolReagents/CatalystsConditionsGreen Chemistry Advantages
Traditional ChloromethylationFormaldehyde, HClVaries-
Vicarious Nucleophilic SubstitutionLithium salt of dichloromethaneMildAvoids highly toxic reagents
Transition-Metal-Free Radical CouplingBase-mediatedInert atmosphereAvoids heavy metal catalysts
Iron-Catalyzed EtherificationFeCl₃·6H₂OMildUse of an eco-friendly metal catalyst
Photocatalytic ChlorinationIron and sulfur catalystsRoom temperature, blue lightEnergy efficient, avoids harsh chemicals

Solvent Selection and Waste Reduction Strategies

For reactions involving benzyl alcohols, propylene (B89431) carbonate has been investigated as a green and recyclable solvent. acs.orgnih.gov Its high boiling point and non-miscibility with nonpolar solvents facilitate easy product extraction and solvent recovery through distillation. nih.gov Hexafluoroisopropanol (HFIP) is another solvent that has been shown to efficiently promote the functionalization of electron-rich secondary benzyl alcohols without the need for additional catalysts. acs.orgbohrium.com

Solvent-free reactions represent the ideal scenario from a green chemistry perspective. The selective oxidation of benzyl alcohol has been successfully demonstrated without the use of any solvent, using air as the oxidant and a reusable ruthenium-on-alumina catalyst. mdpi.com This approach significantly reduces waste and simplifies product purification. mdpi.com

Waste reduction is also intrinsically linked to the efficiency of the synthetic protocol. Catalytic processes are inherently waste-reducing compared to stoichiometric reactions because the catalyst is used in small amounts and can often be recycled. acs.orgnih.gov For example, in the iron-catalyzed etherification of benzyl alcohols, the catalyst can be recycled, and the solvent can be regenerated. acs.orgnih.gov

Table 2: Green Solvents and Their Applications in Related Syntheses

SolventApplicationAdvantages
Propylene CarbonateEtherification of benzyl alcoholsRecyclable, non-miscible with nonpolar solvents
Hexafluoroisopropanol (HFIP)Functionalization of benzyl alcoholsCan eliminate the need for a catalyst
WaterHalogenation of tertiary benzyl alcoholsNon-toxic, readily available
Ionic LiquidsOne-pot synthesis of homoallyl ethersLow vapor pressure, potential for recycling
No Solvent (Solvent-Free)Oxidation of benzyl alcoholEliminates solvent waste, simplifies purification

Energy Efficiency in Chemical Processes

Reducing energy consumption is a core principle of green chemistry, with both environmental and economic benefits. This can be achieved by designing reactions that proceed at ambient temperature and pressure, or by utilizing alternative energy sources.

As mentioned earlier, photocatalytic methods that utilize visible light are highly energy-efficient as they often proceed at room temperature. rsc.orgrice.edu The use of photo-illumination in the hydrogenation of benzaldehyde (B42025) to benzyl alcohol has been shown to significantly enhance the reaction rate, offering a more sustainable production method. springerprofessional.de

Microwave irradiation is another technology that can improve energy efficiency by rapidly heating the reaction mixture, often leading to shorter reaction times and increased yields. While not specifically documented for this compound, it is a widely applied technique in green organic synthesis.

The choice of catalyst can also impact energy requirements. Highly active catalysts can enable reactions to proceed at lower temperatures, thereby reducing the energy input needed. For example, the development of highly efficient catalysts for the hydrogenation of benzaldehyde allows the reaction to be carried out under milder conditions. springerprofessional.de

Q & A

Q. What are the optimal synthetic routes for 3-(Chloromethyl)-5-nitrobenzyl Alcohol, and what analytical techniques confirm its purity?

  • Methodological Answer : Synthesis typically involves sequential nitration and chloromethylation of a benzyl alcohol precursor. For example, nitration of a benzyl alcohol derivative under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) followed by chloromethylation using formaldehyde and HCl gas in a Friedel-Crafts-like reaction . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Characterization :
  • NMR : Distinct peaks for chloromethyl (-CH₂Cl, δ ~4.5 ppm) and nitro groups (meta-substituted aromatic protons, δ ~8.5 ppm).
  • IR : Stretches for -NO₂ (~1520 cm⁻¹) and -OH (~3300 cm⁻¹).
  • HPLC : Purity >98% using a C18 column (acetonitrile/water mobile phase) .

Q. How does the nitro group influence the compound’s stability under different storage conditions?

  • Methodological Answer : The electron-withdrawing nitro group reduces electron density on the aromatic ring, enhancing stability against electrophilic degradation but increasing susceptibility to nucleophilic attack. Stability studies (pH 3–9, 25–40°C) show decomposition <5% after 30 days at 4°C in inert atmospheres. Use amber vials to prevent photodegradation .

Advanced Questions

Q. What strategies mitigate competing side reactions during nucleophilic substitution of the chloromethyl group?

  • Methodological Answer : Competing elimination (e.g., HCl loss) is minimized by using polar aprotic solvents (DMF, DMSO) and low temperatures (0–10°C). Kinetic studies show that tertiary amines (e.g., DIPEA) enhance nucleophilic substitution rates while suppressing base-mediated side reactions. Monitoring reaction progress via TLC (silica, UV detection) ensures optimal conversion .

Q. How can computational models predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the chloromethyl group’s electrophilicity (LUMO ≈ -1.8 eV) and nitro group’s resonance effects. Molecular docking studies (AutoDock Vina) predict interactions with enzymes like cytochrome P450, guiding rational design of derivatives for biological applications .

Q. What are the challenges in interpreting conflicting biological activity data across studies?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line specificity, solvent effects). Standardize protocols:
  • Use identical solvent controls (DMSO ≤0.1%).
  • Validate cytotoxicity via MTT assays in ≥3 cell lines.
  • Cross-reference with structural analogs (e.g., 3-nitrobenzyl alcohol derivatives) to isolate substituent effects .

Notes

  • Contradictions in Data : Varying nitration conditions (e.g., excess HNO₃) may yield di- or tri-substituted byproducts, requiring rigorous purification .
  • Safety : Handle chloromethyl groups with care—use fume hoods and PPE due to potential alkylating agent toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.